

# Serelaxin: A Deep Dive into its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Serelaxin**, a recombinant form of human relaxin-2, is a vasoactive peptide hormone that has been investigated primarily for the treatment of acute heart failure (AHF). Its multifaceted mechanism of action, involving vasodilation, anti-inflammatory effects, and end-organ protection, has made it a subject of considerable interest within the cardiovascular research community. This technical guide provides an in-depth overview of the pharmacokinetics and pharmacodynamics of **Serelaxin**, summarizing key quantitative data, detailing experimental protocols from pivotal studies, and visualizing its complex signaling pathways and clinical trial workflows.

#### **Pharmacokinetics**

**Serelaxin** is administered via intravenous infusion. Its pharmacokinetic profile has been characterized in healthy volunteers and in various patient populations, including those with acute and chronic heart failure, as well as individuals with hepatic or renal impairment.

#### **Pharmacokinetic Parameters**

A population pharmacokinetic analysis, integrating data from multiple Phase I and II studies, established a three-compartment model to describe the disposition of **Serelaxin**.[1] Key pharmacokinetic parameters are summarized in the table below.



| Parameter                                 | Value                               | Patient Population                    | Citation |
|-------------------------------------------|-------------------------------------|---------------------------------------|----------|
| Terminal Half-life (t½)                   | 7-8 hours                           | Patients with hepatic impairment      | [2]      |
| Steady-State Volume of Distribution (Vss) | 347 mL/kg                           | Typical non-heart failure subjects    | [1]      |
| 434 mL/kg                                 | Patients with chronic heart failure | [1]                                   |          |
| 544 mL/kg                                 | Patients with acute heart failure   | [1]                                   | _        |
| Clearance (CL)                            | Moderate decrease (37-52%)          | Patients with severe renal impairment | [3]      |

Of note, while severe renal impairment leads to a moderate decrease in clearance, dose adjustments have not been deemed necessary in this population.[3]

## **Pharmacodynamics**

The pharmacodynamic effects of **Serelaxin** are mediated through its binding to the Relaxin Family Peptide Receptor 1 (RXFP1), a G protein-coupled receptor.[4] This interaction triggers a cascade of downstream signaling events that result in a range of physiological responses.

## **Mechanism of Action and Signaling Pathways**

Upon binding to RXFP1, **Serelaxin** activates multiple signaling pathways, with the most well-characterized being the nitric oxide (NO) and cyclic adenosine monophosphate (cAMP) pathways.





Click to download full resolution via product page



# Pharmacodynamic Effects on Biomarkers and Hemodynamics

Clinical trials have demonstrated that **Serelaxin** administration leads to favorable changes in several key biomarkers and hemodynamic parameters in patients with acute heart failure.

Table 2: Pharmacodynamic Effects of Serelaxin in Acute Heart Failure

| Parameter                                       | Effect of Serelaxin     | Clinical Study    | Citation |
|-------------------------------------------------|-------------------------|-------------------|----------|
| Cardiac Biomarkers                              |                         |                   |          |
| NT-proBNP                                       | Decrease                | RELAX-AHF         | [5]      |
| High-sensitivity Troponin T                     | Reduction in increase   | RELAX-AHF         | [5]      |
| Renal Biomarkers                                |                         |                   |          |
| Creatinine                                      | Attenuation of increase | RELAX-AHF         | [6]      |
| Cystatin C                                      | Attenuation of increase | RELAX-AHF         | [6]      |
| Hemodynamic<br>Parameters                       |                         |                   |          |
| Pulmonary Capillary<br>Wedge Pressure<br>(PCWP) | Significant decrease    | Hemodynamic Study | [7]      |
| Pulmonary Artery<br>Pressure (PAP)              | Significant reduction   | Hemodynamic Study | [7]      |
| Systemic Vascular<br>Resistance                 | Decrease                | RELAX-AHF         | [8]      |

## **Key Clinical Trials and Experimental Protocols**



The clinical development of **Serelaxin** has been centered around two pivotal trials: the Phase IIb Pre-RELAX-AHF study and the Phase III RELAX-AHF study.

### **Pre-RELAX-AHF Study Protocol**

The Pre-RELAX-AHF study was a multicenter, randomized, double-blind, placebo-controlled, dose-finding study.

- Patient Population: 234 patients with AHF, dyspnea, congestion on chest radiograph, elevated natriuretic peptides, mild-to-moderate renal insufficiency, and systolic blood pressure >125 mmHg, enrolled within 16 hours of presentation.[9]
- Treatment Arms: Patients were randomized to receive a 48-hour intravenous infusion of placebo or Serelaxin at doses of 10, 30, 100, or 250 μg/kg/day.[9]
- Primary Endpoints: The study explored several clinical endpoints to assess the efficacy and safety of different doses, including improvement in dyspnea.[9]
- Key Outcomes: The 30 µg/kg/day dose was identified as providing the most favorable balance of efficacy and safety, leading to its selection for the Phase III trial.[9][10]





Click to download full resolution via product page



### **RELAX-AHF Study Protocol**

The RELAX-AHF study was a large, international, randomized, double-blind, placebo-controlled Phase III trial designed to confirm the efficacy and safety of **Serelaxin** in patients with AHF.[8][11]

- Patient Population: 1,161 patients hospitalized for AHF with similar inclusion criteria to the Pre-RELAX-AHF study.[8][12]
- Treatment Arms: Patients were randomized on a 1:1 basis to receive a 48-hour intravenous infusion of either placebo or Serelaxin at a dose of 30 μg/kg/day, in addition to standard of care.[8][11]
- Primary Endpoints: The co-primary endpoints were the change from baseline in the visual analogue scale (VAS) area under the curve (AUC) through day 5 for dyspnea, and the proportion of patients with moderate or marked improvement in dyspnea at 6, 12, and 24 hours as assessed by a Likert scale.[8]
- Secondary Endpoints: These included cardiovascular death or rehospitalization for heart or renal failure through day 60, and all-cause mortality at 180 days.[10]
- Biomarker Sub-study: A sub-study was conducted to assess the effects of **Serelaxin** on markers of cardiac, renal, and hepatic damage.[5][6] Blood samples for biomarker analysis were collected at baseline and on days 2, 5, and 14.[5]





Click to download full resolution via product page

### **Experimental Methodologies**

- Quantification of Serelaxin: Serum concentrations of Serelaxin in clinical trials were determined using a commercial enzyme-linked immunosorbent assay (ELISA) kit (Quantikine DRL200, R&D Systems, Inc.).[13][14]
- Assessment of Nitric Oxide Production: The production of nitric oxide can be indirectly
  quantified by measuring its stable metabolites, nitrite and nitrate, in biological fluids. The
  Griess reaction assay is a common colorimetric method for this purpose.[15][16][17] This
  assay involves a two-step diazotization reaction where nitrite reacts with sulfanilamide to



form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a colored azo compound that can be measured spectrophotometrically.[15][17]

 Analysis of Cardiac and Renal Biomarkers: In the RELAX-AHF biomarker sub-study, plasma levels of high-sensitivity troponin T were measured using the Roche Elecsys assay.[18][19]
 Standard laboratory methods were employed for the analysis of other biomarkers such as creatinine and cystatin C.[5]

#### Conclusion

**Serelaxin** exhibits a complex pharmacokinetic and pharmacodynamic profile characterized by its vasodilatory, anti-inflammatory, and end-organ protective effects. These actions are primarily mediated through the RXFP1 receptor and subsequent activation of nitric oxide and cAMP signaling pathways. While clinical trials in acute heart failure have shown some promising effects on symptoms and biomarkers, the overall clinical benefit remains a subject of ongoing investigation and discussion in the scientific community. This guide provides a foundational understanding of the key pharmacokinetic and pharmacodynamic properties of **Serelaxin** to support further research and development efforts in the field of cardiovascular medicine.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Population pharmacokinetics of serelaxin in patients with acute or chronic heart failure, hepatic or renal impairment, or portal hypertension and in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of serelaxin in patients with hepatic impairment: a single-dose, open-label, parallel group study PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of serelaxin in patients with severe renal impairment or end-stage renal disease requiring hemodialysis: A single-dose, open-label, parallel-group study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]

#### Foundational & Exploratory





- 5. Effect of serelaxin on cardiac, renal, and hepatic biomarkers in the Relaxin in Acute Heart Failure (RELAX-AHF) development program: correlation with outcomes PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A randomized, double-blind, placebo-controlled, multicentre study to assess haemodynamic effects of serelaxin in patients with acute heart failure PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Serelaxin, recombinant human relaxin-2, for treatment of acute heart failure (RELAX-AHF): a randomised, placebo-controlled trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Relaxin for the treatment of patients with acute heart failure (Pre-RELAX-AHF): a multicentre, randomised, placebo-controlled, parallel-group, dose-finding phase IIb study PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design of the RELAXin in acute heart failure study PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. umic.hc.edu.uy [umic.hc.edu.uy]
- 12. RELAXin in Acute Heart Failure American College of Cardiology [acc.org]
- 13. ovid.com [ovid.com]
- 14. Population pharmacokinetics of serelaxin in patients with acute or chronic heart failure, hepatic or renal impairment, or portal hypertension and in healthy subjects PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 19. End-organ protective effect of serelaxin in patients hospitalized for heart failure: Results
  of the biomarker substudy of Relaxin in Acute Heart Failure-2 (RELAX-AHF-2) PMC
  [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Serelaxin: A Deep Dive into its Pharmacokinetics and Pharmacodynamics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13411825#pharmacokinetics-and-pharmacodynamics-of-serelaxin]

#### **Disclaimer & Data Validity:**





The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com